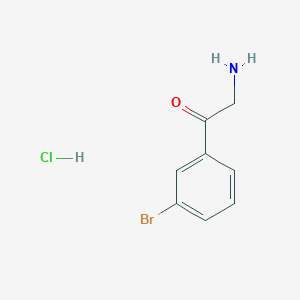

2-Amino-1-(3-bromophenyl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(3-bromophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJDGVBOZSLUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388591 | |

| Record name | 2-amino-1-(3-bromophenyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61858-39-7 | |

| Record name | 61858-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-1-(3-bromophenyl)ethanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1-(3-bromophenyl)ethanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for inflammatory and autoimmune diseases.

Core Properties and Structure

This compound is a halogenated aromatic ketone. The presence of a bromine atom on the phenyl ring and an alpha-amino group adjacent to the carbonyl function makes it a versatile synthon for creating more complex molecules. Its hydrochloride salt form generally enhances stability and solubility in aqueous media.

Chemical Structure and Identifiers

The chemical structure and key identifiers for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt are presented below.

Chemical Structure (Hydrochloride Salt):

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 61858-39-7 | [1] |

| Molecular Formula | C₈H₉BrClNO | [1] |

| Molecular Weight | 250.52 g/mol | |

| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanone;hydrochloride | [1] |

| InChI | InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | [1] |

| InChIKey | UBJDGVBOZSLUCW-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)CN.Cl | [1] |

Table 2: Physicochemical Properties of the Free Base (2-Amino-1-(3-bromophenyl)ethanone)

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| CAS Number | 491837-88-8 | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 |

Note: Experimental physical properties such as melting point, boiling point, and specific solubility data for the hydrochloride salt are not consistently reported in publicly available literature. The free base is a related but distinct chemical entity.

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A plausible synthetic route starts from 3'-bromoacetophenone. This precursor undergoes α-bromination to yield 2-bromo-1-(3-bromophenyl)ethanone, which is then aminated and converted to its hydrochloride salt.

References

An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 61858-39-7 Molecular Formula: C₈H₉BrClNO Molecular Weight: 250.52

This technical guide serves as a comprehensive overview of the current scientific understanding of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. Due to the limited availability of published research specifically on this compound, this document focuses on its fundamental chemical properties, a probable synthetic route based on established chemical principles and available data for its immediate precursor, and the broader context of the biological significance of related α-amino ketone structures. This guide aims to provide a foundational resource for researchers and professionals in drug development interested in this and similar molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt is presented below. It is important to note that while some data is available for the free base, specific experimental data for the hydrochloride salt is not widely published.

| Property | Value | Source |

| CAS Number | 61858-39-7 | Chemical Suppliers |

| Molecular Formula | C₈H₉BrClNO | Chemical Suppliers |

| Molecular Weight | 250.52 g/mol | Chemical Suppliers |

| Appearance | Solid (predicted) | --- |

| SMILES | Cl.NCC(=O)C1=CC=CC(Br)=C1 | Fluorochem |

| InChI | InChI=1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | Fluorochem |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-(3-bromophenyl)ethanone.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Inferred)

The following protocols are inferred from general procedures for the synthesis of α-amino ketones and data available for the precursor. These should be considered as a starting point for experimental design and optimization.

Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethanone (Precursor)

-

Methodology: A common method for the α-bromination of ketones involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like methanol or acetic acid, often with a catalytic amount of acid.

-

Reaction: 1-(3-bromophenyl)ethanone is reacted with one equivalent of bromine in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone

-

Methodology: The α-bromo ketone can be converted to the corresponding α-amino ketone through various amination methods. A common approach is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis. A more direct method is the reaction with an ammonia equivalent, such as hexamethylenetetramine (Delépine reaction) followed by acidic hydrolysis, or direct amination with ammonia in a suitable solvent.

-

Reaction (Illustrative - Delépine Reaction): 2-bromo-1-(3-bromophenyl)ethanone is reacted with hexamethylenetetramine in a solvent like chloroform or ethanol. The resulting quaternary ammonium salt is then hydrolyzed with aqueous hydrochloric acid to yield the primary amine hydrochloride.

Step 3: Formation of the Hydrochloride Salt

-

Methodology: If the amination procedure does not directly yield the hydrochloride salt, it can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Characterization of the Precursor: 2-bromo-1-(3-bromophenyl)ethanone

While comprehensive spectral data for the final product is not available, data for the key precursor, 2-bromo-1-(3-bromophenyl)ethanone, has been reported.

| Data Type | Reported Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) | Supporting Information, Royal Society of Chemistry |

| IR Spectrum (Gas Phase) | Available in the NIST WebBook | NIST WebBook |

Potential Biological Significance and Applications in Drug Discovery

Due to the absence of specific biological studies on this compound, its potential role in drug discovery can be inferred from the activities of structurally related compounds. The α-amino ketone moiety is a recognized pharmacophore present in a variety of biologically active molecules.

General Biological Activities of α-Amino Ketones

The α-amino ketone scaffold is a key structural element in numerous compounds with diverse pharmacological activities, including:

-

Enzyme Inhibition: The ketone and amine functionalities can interact with the active sites of various enzymes.

-

Receptor Binding: These functional groups can participate in hydrogen bonding and other interactions with biological receptors.

-

Synthetic Intermediates: They are valuable building blocks for the synthesis of more complex molecules with therapeutic potential, such as amino alcohols and heterocyclic compounds.

Hypothetical Signaling Pathway Involvement

Given the broad range of activities of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. A hypothetical workflow for screening the biological activity of this compound is presented below.

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Perspectives

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis, characterization, and biological activity are currently lacking in the public domain, this guide provides a framework for initiating such studies. The inferred synthetic pathway and the known properties of its precursor offer a solid starting point for its preparation and characterization.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Comprehensive characterization of the final hydrochloride salt using modern analytical techniques (NMR, IR, MS, etc.).

-

Systematic screening for biological activity across a range of relevant targets.

-

If activity is identified, elucidation of the mechanism of action and investigation of structure-activity relationships through the synthesis of analogs.

This technical guide highlights the need for further research to unlock the full potential of this compound as a valuable tool for the scientific community.

"2-Amino-1-(3-bromophenyl)ethanone hydrochloride" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-bromophenyl)ethanone hydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug development. As a derivative of acetophenone, it belongs to the class of alpha-amino ketones, which are recognized as valuable synthons for the preparation of various biologically active molecules. The presence of a bromine atom on the phenyl ring and an amino group at the alpha position to the carbonyl group provides multiple reactive sites for further chemical modifications, making it a versatile building block in the synthesis of pharmaceutical intermediates and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, analytical methodologies, and a conceptual workflow for its preparation.

Chemical and Physical Properties

A summary of the key chemical and physical data for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt is presented below. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.

| Property | 2-Amino-1-(3-bromophenyl)ethanone (Free Base) | This compound |

| CAS Number | 491837-88-8 | 61858-39-7[1] |

| Molecular Formula | C₈H₈BrNO | C₈H₉BrClNO[2] |

| Molecular Weight | 214.06 g/mol | 250.52 g/mol |

| Appearance | Solid (predicted) | Solid |

| Purity | >95% (typical commercial grade)[2] | >95% (typical commercial grade) |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

This step involves the alpha-bromination of the starting ketone, 1-(3-bromophenyl)ethanone.

Materials:

-

1-(3-bromophenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or another suitable solvent

-

Hydrobromic acid (HBr) (catalytic amount, if using Br₂)

Procedure:

-

Dissolve 1-(3-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of hydrobromic acid to the solution.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water to remove excess acid, and dry under vacuum to yield 2-Bromo-1-(3-bromophenyl)ethanone.

Step 2: Synthesis of this compound

This step involves the amination of the alpha-bromo ketone followed by conversion to its hydrochloride salt. A common method for the amination of alpha-halo ketones is the Gabriel synthesis or direct amination.

Materials:

-

2-Bromo-1-(3-bromophenyl)ethanone

-

Potassium phthalimide (for Gabriel synthesis) or Ammonia/amine source

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Hydrazine hydrate (for Gabriel synthesis)

-

Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure (via Gabriel Synthesis):

-

Dissolve 2-Bromo-1-(3-bromophenyl)ethanone and potassium phthalimide in DMF.

-

Heat the mixture with stirring for several hours. Monitor the reaction progress by TLC.

-

After cooling, add hydrazine hydrate to the reaction mixture to cleave the phthalimide group.

-

Stir the mixture, which will result in the precipitation of phthalhydrazide.

-

Filter off the precipitate and concentrate the filtrate under reduced pressure.

-

Dissolve the crude 2-Amino-1-(3-bromophenyl)ethanone free base in a suitable solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.

-

Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound.

Analytical Methodologies

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm or a diode array detector (DAD) for full spectrum analysis.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural confirmation. The expected chemical shifts for the core structure can be predicted based on analogous compounds. For 2-Bromo-1-(3-bromophenyl)ethanone, characteristic signals would include a singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group, and multiplets in the aromatic region for the bromophenyl group. Upon amination, the methylene signal would shift, and additional signals for the amino protons would appear.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak would correspond to its molecular weight (214.06 g/mol ).

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a key building block in synthetic and medicinal chemistry. This document details its nomenclature, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

This compound is an aromatic ketone that is frequently used as a precursor in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. To facilitate unambiguous identification, its nomenclature and common synonyms are presented below.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| Systematic Name | This compound |

| IUPAC Name | 2-amino-1-(3-bromophenyl)ethanone;hydrochloride |

| Common Synonym | 2-Amino-3'-bromoacetophenone hydrochloride[1] |

| CAS Number | 61858-39-7[2][3][4][5] |

| Molecular Formula | C₈H₉BrClNO[2][3] |

| Molecular Weight | 250.52 g/mol [2][3] |

| Free Base Name | 2-Amino-1-(3-bromophenyl)ethanone |

| Free Base CAS Number | 491837-88-8[6] |

| Free Base Molecular Formula | C₈H₈BrNO[6] |

| Free Base Molecular Weight | 214.06 g/mol [6] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. While specific experimental data for the hydrochloride salt is limited, data for the free base and the closely related precursor, 3'-Bromoacetophenone, provide valuable insights.

Table 2: Physicochemical Data

| Property | Value | Compound |

| Appearance | White to pale yellow solid[7] | This compound |

| Melting Point | 8-11 °C (for 3'-Bromoacetophenone) | 3'-Bromoacetophenone |

| Boiling Point | 75-76 °C @ 0.5 mmHg (for 3'-Bromoacetophenone)[8] | 3'-Bromoacetophenone |

| Density | 1.505 g/mL at 25 °C (for 3'-Bromoacetophenone) | 3'-Bromoacetophenone |

| Refractive Index | n20/D 1.576 (for 3'-Bromoacetophenone) | 3'-Bromoacetophenone |

| Solubility | Moderately soluble in common organic solvents such as ethanol, ether, and chloroform; largely insoluble in water (for 3'-Bromoacetophenone).[9] | 3'-Bromoacetophenone |

Synthesis of this compound

The synthesis of α-amino ketones is a fundamental transformation in organic chemistry. A common and effective method involves the α-bromination of the corresponding ketone followed by amination. The following protocol details a representative synthesis of this compound starting from 3'-Bromoacetophenone.

Experimental Protocol

Step 1: α-Bromination of 3'-Bromoacetophenone

This step involves the selective bromination at the α-position of the ketone.

-

Materials:

-

3'-Bromoacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (solvent)

-

Benzoyl peroxide (radical initiator)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-Bromoacetophenone (1.0 equivalent) in glacial acetic acid.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice water to precipitate the crude α-bromo ketone.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Bromo-1-(3-bromophenyl)ethanone.

-

Step 2: Amination of 2-Bromo-1-(3-bromophenyl)ethanone and Hydrochloride Salt Formation

This two-part step involves the displacement of the α-bromide with an amino group, followed by conversion to the hydrochloride salt.

-

Materials:

-

2-Bromo-1-(3-bromophenyl)ethanone

-

Hexamethylenetetramine (urotropine)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl Ether

-

-

Procedure (Delepine Reaction):

-

Dissolve 2-Bromo-1-(3-bromophenyl)ethanone (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add Hexamethylenetetramine (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours. A precipitate of the quaternary ammonium salt will form.

-

Filter the salt and wash with cold ethanol.

-

Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the salt.

-

Cool the reaction mixture and filter off the ammonium chloride byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Add diethyl ether to the residue to precipitate the crude this compound.

-

Recrystallize the crude product from an ethanol/ether mixture to obtain the purified hydrochloride salt.

-

Logical and Experimental Workflow Diagrams

To visually represent the relationships between the different chemical entities and the experimental workflow, the following diagrams are provided in the DOT language.

Nomenclature and Synthetic Relationship Diagram

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. scispace.com [scispace.com]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Amino-1-(3-bromophenyl)ethanone | C8H8BrNO | CID 409750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

Spectral Analysis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. Due to the limited availability of directly published complete experimental datasets for this specific salt, this document combines available data for the free base and closely related analogs with generalized, yet detailed, experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for 2-Amino-1-(3-bromophenyl)ethanone and its hydrochloride salt. Data for the hydrochloride salt is inferred based on the typical effects of protonation on the spectral characteristics of aminoketones.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| ~8.1-7.4 | m | 4H | Aromatic protons (C₆H₄Br) |

| ~4.5-4.8 | s (br) | 2H | -CH₂-NH₃⁺ |

| ~8.5-9.0 | s (br) | 3H | -NH₃⁺ |

Note: Data is predicted based on analogous structures. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the amine group and the amine protons themselves, which will also likely exhibit exchange broadening.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| ~195 | C=O (Ketone) |

| ~138 | C-Br (Aromatic) |

| ~135 | C-C=O (Aromatic) |

| ~131, 130, 128 | CH (Aromatic) |

| ~45 | -CH₂-NH₃⁺ |

Note: Data is predicted based on analogous structures.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~1690 | Strong | C=O stretch (Ketone) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |

| ~1200 | Medium | C-N stretch |

| ~800-700 | Strong | C-H bend (Aromatic, m-substituted) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| m/z Value | Ion Type |

| 213/215 | [M+H]⁺ (Free Base) |

| 236/238 | [M+Na]⁺ (Free Base) |

Note: The mass spectrum will show the mass of the free base. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units for bromine-containing fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for aminoketone hydrochlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

The choice of solvent is critical to avoid exchange of the amine protons. DMSO-d₆ is often preferred for observing exchangeable protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used.

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

-

-

Data Acquisition:

-

The mass spectrum is typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

The sample solution is introduced into the ESI source at a low flow rate.

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of an organic compound and the proposed signaling pathway for its characterization.

In-Depth Technical Guide: Material Safety Data for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (CAS No. 61858-39-7). The information has been compiled from various chemical supplier safety data sheets and public databases. It is intended to provide essential safety information for handling this compound in a laboratory or research setting.

Section 1: Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of the compound. Quantitative data is presented for easy reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 2-Amino-3'-bromoacetophenone hydrochloride | [1][3][4] |

| CAS Number | 61858-39-7 | [1][2][3] |

| Molecular Formula | C₈H₉BrClNO | [3] |

| Molecular Weight | 250.52 g/mol | [3] |

| Storage Temperature | Store at -20°C, sealed, away from moisture. | [3] |

| Purity | ≥97% | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Section 2: Hazard Identification and GHS Classification

The compound is classified as hazardous according to the Globally Harmonized System (GHS). The primary hazard identified is corrosivity. Note: Some suppliers indicate that hazard data is not available; this guide presents the most comprehensive classification found.

| GHS Classification | Category | Code | Statement | Source(s) |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals | [3] |

| Skin Corrosion | 1 | H314 | Causes severe skin burns and eye damage | [3] |

| Serious Eye Damage | 1 | H314 | Causes serious eye damage | [3] |

GHS Label Elements:

-

Pictogram:

-

-

Signal Word: Danger [3]

-

Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage)[3]

-

Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P304+P340, P363, P390, P405, P406, P501[3]

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, the hazard classification H314 (Causes severe skin burns) is typically determined through standardized tests. A general methodology for such an experiment is described below.

General Protocol: In Vitro Skin Corrosion Test (Based on OECD Guideline 431)

-

Objective: To assess the skin corrosion potential of a chemical by measuring its ability to cause cell death in a reconstructed human epidermis (RhE) model.

-

Test System: A commercially available RhE model, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

Methodology:

-

A small amount of the test chemical (this compound) is applied topically to the surface of the RhE tissue.

-

The chemical is exposed to the tissue for specific time points (e.g., 3 minutes and 1 hour).

-

After the exposure period, the tissue is thoroughly rinsed to remove the chemical.

-

The viability of the cells within the tissue is then measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and measured spectrophotometrically.

-

-

Classification: The chemical is identified as corrosive (Category 1) if the mean cell viability after a 3-minute exposure is less than 50%, or if the viability is less than 15% after a 1-hour exposure.

-

Data Analysis: Results are expressed as a percentage of viability relative to negative controls.

Section 4: Safety Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate critical safety workflows and logical relationships for handling this compound based on its corrosive properties.

Caption: Emergency first aid workflow following exposure to this compound.

Caption: Logical relationship between hazard identification and required safety precautions.

Section 5: Safe Handling, Storage, and Disposal

Based on the hazard assessment, the following procedures are mandatory for the safe use of this compound.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed and store locked up.[3]

-

Store at -20°C for long-term stability.[3]

-

Keep in the original container or a corrosive-resistant container.[3]

Disposal:

-

Dispose of the chemical and its container at an approved waste disposal facility.[3]

-

Do not allow the product to enter drains.

Section 6: First Aid and Emergency Procedures

Immediate action is required in case of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS before handling this chemical.

References

An In-depth Technical Guide to 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride: Commercial Availability, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. This document details its commercial availability and pricing, explores a potential synthetic route, and discusses its putative biological relevance based on the activities of structurally similar molecules.

Commercial Availability and Pricing

This compound, identified by the CAS Number 61858-39-7, is available from several commercial chemical suppliers. Pricing and purity levels vary among suppliers, and the following table summarizes the currently available information. It is important to note that prices are subject to change and may vary based on the quantity purchased and the supplier's location.

| Supplier | Purity | Quantity | Price (USD) | Price (GBP) |

| A supplier on ChemicalBook | 95-99% | Per gram | $1.00 | - |

| Fluorochem | Not Specified | 1 g | - | £186.00 |

| Fluorochem | Not Specified | 5 g | - | £552.00 |

| Sigma-Aldrich | Not Specified | Inquire for pricing | - | - |

| 2a biotech | Not Specified | Inquire for pricing | - | - |

| Santa Cruz Biotechnology | Not Specified | Inquire for pricing | - | - |

Synthesis and Preparation

A general procedure for the α-bromination of acetophenones has been described, which could be adapted for this synthesis.[1] This typically involves the reaction of the starting ketone with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The subsequent amination of the resulting α-bromo ketone would lead to the desired 2-amino-1-(3-bromophenyl)ethanone. Finally, treatment with hydrochloric acid would yield the hydrochloride salt.

The following diagram illustrates a potential workflow for the synthesis:

Caption: Proposed synthetic route for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the structural motifs present in the molecule, namely the α-aminoketone and the bromophenyl group, are found in various biologically active compounds. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of novel therapeutic agents.

Antiproliferative and Anticancer Potential

Structurally related compounds have demonstrated notable biological activities. For instance, derivatives of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides, synthesized from α-bromo-acetophenones, have shown antiproliferative activity.[2] This raises the possibility that this compound or its derivatives could exhibit similar cytotoxic effects against cancer cells.

A key signaling cascade often implicated in cancer cell proliferation is the Ras/Raf/MEK/ERK pathway.[3][4] Dysregulation of this pathway is a hallmark of many cancers.[3][4] Small molecule inhibitors targeting components of this pathway are a major focus of cancer drug discovery.[3][4][5] It is conceivable that novel compounds derived from this compound could be designed to interact with and inhibit kinases within this pathway, thereby exerting an antiproliferative effect.

The following diagram illustrates the Ras/Raf/MEK/ERK signaling pathway, a potential target for novel anticancer agents.

Caption: A simplified diagram of the Ras/Raf/MEK/ERK signaling pathway.

Antimicrobial Activity

Furthermore, derivatives of 2-aminothiophenes, which share the α-amino ketone substructure, have been synthesized and evaluated for their antimicrobial activity.[6] This suggests that this compound could be a starting point for the development of new antimicrobial agents.

Conclusion

This compound is a commercially available compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is scarce, the known activities of structurally related compounds suggest that it could serve as a valuable building block for the synthesis of novel antiproliferative and antimicrobial agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives, potentially targeting key cellular signaling pathways such as the Ras/Raf/MEK/ERK cascade. This guide provides a foundational resource for researchers interested in exploring the synthetic and therapeutic potential of this intriguing molecule.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. ijpbs.com [ijpbs.com]

The Pivotal Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and applications of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This document provides in-depth experimental protocols, quantitative data analysis, and visual representations of reaction pathways, positioning this versatile building block at the forefront of heterocyclic chemistry and drug discovery.

Introduction

This compound is a key α-amino ketone building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, coupled with the presence of a bromine atom on the phenyl ring, makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds. This guide explores its fundamental role in the construction of valuable molecular scaffolds, particularly in the realm of medicinal chemistry. The bromine substituent serves as a convenient handle for further molecular elaboration through various cross-coupling reactions, significantly expanding its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1-(3-bromophenyl)ethanone is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| CAS Number | 491837-88-8 (free base) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Core Synthetic Applications: The Gateway to Heterocycles

This compound is a premier starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles. Its utility is most prominently demonstrated in the construction of thiazole and imidazole rings, which are core structures in numerous biologically active compounds.

Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide. In the context of this compound, which is an α-amino ketone, the amino group can be considered a masked halide equivalent after protonation, or the corresponding α-bromo ketone can be readily synthesized. This reaction provides a direct and efficient route to 2-amino-4-(3-bromophenyl)thiazole, a critical intermediate for further functionalization.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the synthesis of biologically active molecules from this compound via Hantzsch thiazole synthesis.

Synthesis of Imidazoles

α-Amino ketones are also valuable precursors for the synthesis of imidazoles. The reaction with a suitable cyclizing agent, such as formamidine or its equivalents, can lead to the formation of 2-aminoimidazoles. This transformation provides access to another important class of heterocyclic compounds with diverse biological activities.

Experimental Protocols

Synthesis of 4-(3-bromophenyl)thiazol-2-amine

This protocol details the Hantzsch thiazole synthesis to prepare the key intermediate, 4-(3-bromophenyl)thiazol-2-amine.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

Procedure:

-

To a solution of this compound in ethanol, add thiourea.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-(3-bromophenyl)thiazol-2-amine.

Quantitative Data:

| Product | Yield | Melting Point | Spectroscopic Data |

| 4-(3-bromophenyl)thiazol-2-amine | 85-95% | 158-160 °C | ¹H NMR (DMSO-d₆): δ 7.85 (t, J = 1.8 Hz, 1H), 7.59 (dt, J = 7.8, 1.2 Hz, 1H), 7.33 (dt, J = 7.8, 1.2 Hz, 1H), 7.24 (t, J = 7.8 Hz, 1H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H). |

Synthesis of N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide

This protocol exemplifies the further functionalization of the 2-aminothiazole intermediate to generate a potentially bioactive molecule.

Reaction Scheme:

Materials:

-

4-(3-bromophenyl)thiazol-2-amine (1.0 eq)

-

Triphosgene (0.4 eq)

-

4-Methylpiperidine (1.2 eq)

-

Triethylamine (3.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-(3-bromophenyl)thiazol-2-amine and triethylamine in dry DCM and cool to 0 °C.

-

Add a solution of triphosgene in DCM dropwise to the mixture.

-

Stir the reaction at 0 °C for 30 minutes.

-

Add 4-methylpiperidine and stir at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Product | Yield | Melting Point | Spectroscopic Data |

| N-(4-(3-bromophenyl)thiazol-2-yl)-4-methylpiperidine-1-carboxamide | 75-85% | 185-187 °C | ¹H NMR (CDCl₃): δ 8.75 (s, 1H, NH), 7.91 (t, J = 1.8 Hz, 1H), 7.62 (dt, J = 7.8, 1.2 Hz, 1H), 7.39 (dt, J = 7.8, 1.2 Hz, 1H), 7.22 (t, J = 7.8 Hz, 1H), 7.11 (s, 1H), 3.98 (d, J = 13.2 Hz, 2H), 2.85 (t, J = 12.6 Hz, 2H), 1.75-1.65 (m, 3H), 1.28-1.18 (m, 2H), 0.98 (d, J = 6.6 Hz, 3H). |

Role in Drug Discovery and Development

Derivatives of this compound, particularly the 2-aminothiazoles, have emerged as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Anticancer Activity

A notable application of this building block is in the synthesis of novel anticancer agents. For instance, N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines (MCF-7).[1]

Table 2: Anticancer Activity of Selected N-(4-(3-bromophenyl)thiazol-2-yl) Carboxamides

| Compound | R group | IC₅₀ (µg/mL) against MCF-7 |

| 1 | 4-Methylpiperidine | 15.2 |

| 2 | Pyrrolidine | 18.5 |

| 3 | 4-Isopropylpiperazine | 22.1 |

| Doxorubicin (Standard) | - | 1.2 |

The data indicates that these compounds exhibit promising cytotoxic activity, underscoring the potential of the 4-(3-bromophenyl)thiazol-2-amine scaffold in the development of new oncology therapeutics.

Diagram 2: Drug Discovery Workflow

References

The Strategic Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-1-(3-bromophenyl)ethanone hydrochloride, an α-aminoketone salt, is a highly versatile synthetic intermediate pivotal in the construction of complex nitrogen-containing heterocyclic compounds. Its strategic importance lies in the dual reactivity of the amino and ketone functionalities, coupled with the synthetically useful bromine substituent on the phenyl ring. This guide provides an in-depth analysis of its physicochemical properties, established synthetic routes, and its application as a key building block, particularly in the synthesis of substituted pyrazines. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.

Introduction

α-Aminoketones are a crucial class of organic intermediates due to their ability to participate in a wide array of chemical transformations, leading to the formation of diverse molecular scaffolds. 2-Amino-1-(3-bromophenyl)ethanone, in its stable hydrochloride salt form, is of particular interest. The presence of a bromine atom at the meta-position of the phenyl ring offers a valuable handle for further functionalization through various cross-coupling reactions, significantly expanding its synthetic utility. This intermediate is a direct precursor to a range of heterocyclic systems, including pyrazines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document serves as a comprehensive resource on the synthesis and application of this valuable intermediate.

Physicochemical Properties

The properties of the parent compound, 2-Amino-1-(3-bromophenyl)ethanone, and its precursor are summarized below. The hydrochloride salt is typically a solid, facilitating easier handling, storage, and purification compared to the free base.

| Property | 2-Amino-1-(3-bromophenyl)ethanone (Free Base) | 1-(3-Bromophenyl)ethanone (Precursor) | 2-Bromo-1-(3-bromophenyl)ethanone (Precursor) |

| CAS Number | 491837-88-8[1] | 2142-63-4 | 18523-22-3[2] |

| Molecular Formula | C₈H₈BrNO[1] | C₈H₇BrO | C₈H₆Br₂O[2] |

| Molecular Weight | 214.06 g/mol [1] | 199.04 g/mol | 277.94 g/mol [2] |

| Appearance | - | Light yellow liquid | - |

| Boiling Point | - | 79-81 °C @ 0.2 mmHg | - |

| Melting Point | - | 8-11 °C | 49-50 °C[3] |

| Density | - | 1.505 g/mL @ 25 °C | - |

Synthesis of the Intermediate

The preparation of this compound is typically achieved in a two-step sequence starting from 1-(3-bromophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by the introduction of the amino group.

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

The precursor α-bromoketone is synthesized by the bromination of 1-(3-bromophenyl)ethanone.

Step 2: Synthesis of this compound via the Delépine Reaction

The Delépine reaction is an effective method for preparing primary amines from alkyl halides.[4][5] It involves the reaction of the α-bromoketone with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[1][4][6] This method is advantageous as it selectively produces the primary amine with minimal side reactions.[4]

Application as a Synthetic Intermediate: Synthesis of Pyrazines

A primary application of this compound is in the synthesis of substituted pyrazines. Pyrazines are formed through the self-condensation (dimerization) of α-amino ketones.[5] This reaction typically proceeds via the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine. This dimerization provides a straightforward route to symmetrically substituted 2,5-diarylpyrazines.

The resulting 2,5-bis(3-bromophenyl)pyrazine is a valuable scaffold. The two bromine atoms can be further and selectively modified using a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the creation of a large library of complex pyrazine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (via Delépine Reaction)

This protocol is adapted from established procedures for the Delépine reaction.[6][7]

A. Formation of the Hexaminium Salt:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.1 moles of hexamethylenetetramine in chloroform.

-

Heat the solution to reflux with stirring.

-

Add a solution of 1.0 mole of 2-bromo-1-(3-bromophenyl)ethanone in chloroform dropwise over 1 hour.

-

After the addition is complete, continue stirring under reflux for an additional 3-4 hours. A precipitate of the quaternary ammonium salt will form.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath.

-

Collect the precipitated salt by suction filtration and air-dry. An expected yield of 85-95% of the crude salt is typical for this type of reaction.[7]

B. Hydrolysis to the Amine Hydrochloride:

-

In a large flask, dissolve the crude hexaminium salt (e.g., 0.6 moles) in a warm solution of ethanol, water, and concentrated hydrochloric acid.[7]

-

Stir the solution at room temperature. A precipitate of ammonium chloride may form.

-

Allow the reaction to stand for 24 hours to ensure complete hydrolysis.

-

Remove any precipitated ammonium chloride by filtration.

-

Concentrate the mother liquor under reduced pressure.

-

Dissolve the resulting residue in water, cool in an ice bath, and make the solution alkaline (pH > 10) with a concentrated NaOH or KOH solution to precipitate the free amine.

-

Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

-

To obtain the hydrochloride salt, bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).

-

Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Synthesis of 2,5-Bis(3-bromophenyl)pyrazine

This protocol is based on general methods for the dimerization of α-amino ketones.[5]

-

Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Add a mild base (e.g., sodium bicarbonate or triethylamine, >2.0 equivalents) to neutralize the hydrochloride and facilitate the self-condensation.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Often, atmospheric oxygen is sufficient to oxidize the dihydropyrazine intermediate to the final pyrazine product.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the crude product by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 2,5-bis(3-bromophenyl)pyrazine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthetic sequence. Yields are based on analogous reactions reported in the literature.

| Reaction Stage | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| α-Bromination | Br₂ or NBS | CHCl₃, AcOH | RT | 2-4 h | >90% |

| Delépine Salt Formation | Hexamethylenetetramine | Chloroform | Reflux | 3-5 h | 85-95%[7] |

| Delépine Hydrolysis | Conc. HCl, EtOH, H₂O | EtOH/Water | RT | 24 h | 60-80% |

| Pyrazine Formation | NaHCO₃ or Et₃N | Ethanol | Reflux | 12-24 h | 65-85%[5] |

Conclusion

This compound is a strategically important and highly effective synthetic intermediate. Its preparation from readily available starting materials via robust and scalable methods like the Delépine reaction makes it an accessible building block for a wide range of applications. Its utility is particularly pronounced in the synthesis of 2,5-diarylpyrazines, providing a direct route to a molecular scaffold with significant potential for further elaboration through cross-coupling chemistry. The detailed protocols and data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.

References

- 1. 2-Amino-1-(3-bromophenyl)ethanone | C8H8BrNO | CID 409750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Potential Biological Activities of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride based on the reported activities of structurally related compounds. To date, there is limited publicly available data on the specific biological profile of this molecule. The information presented herein is intended to guide future research and development efforts.

Introduction

This compound is a synthetic organic compound belonging to the α-aminoketone class. The α-aminoketone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of a bromine atom on the phenyl ring and the hydrochloride salt form can significantly influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can modulate its biological activity. This technical guide explores the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound by examining the biological data of structurally analogous compounds.

Potential Biological Activities

Based on the existing literature for structurally related α-aminoketones and their derivatives, this compound is a candidate for investigation in the following therapeutic areas:

-

Antimicrobial Activity: Derivatives of 2-amino-1-phenylethanone, particularly those incorporated into heterocyclic systems like thiazoles, have demonstrated notable antimicrobial and antifungal properties.

-

Anticancer Activity: The α-aminoketone moiety is present in several compounds that exhibit antiproliferative effects against various cancer cell lines. Mechanisms of action for related compounds include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

-

Anti-inflammatory Activity: Structurally similar compounds have been shown to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.

Quantitative Biological Data for Structurally Related Compounds

The following tables summarize the quantitative biological data for compounds structurally related to this compound. This data provides a benchmark for the potential potency of the target compound.

Table 1: Anticancer Activity of Related Compounds

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| α-Aminoketone Derivative | C16 (a dual MDM2/MDMX inhibitor) | HCT116 | 0.68 | [1] |

| C16 (a dual MDM2/MDMX inhibitor) | SH-SY5Y | 0.54 | [1] | |

| Thieno[2,3-d]pyrimidine Derivative | Compound 2 | MCF-7 | 0.013 | [2] |

| 1,3,4-Thiadiazin-3-ium Bromide | Compound 9a | Various | GI50: 43 nM | [3] |

| Compound 9c | Various | GI50: 38 nM | [3] | |

| Compound 9d | Various | GI50: 47 nM | [3] | |

| Bromophenol Derivative | BOS-102 | A549 | Potent activity | [4] |

Table 2: Antimicrobial Activity of Related Compounds

| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-4-phenyl-1,3-thiazole Derivative | Compound 8f | Gram-positive bacteria | Moderate activity | [5] |

| Compound 8f | Candida albicans | Slight activity | [5] | |

| 1,3-bis(aryloxy)propan-2-amine | CPD20 | S. pyogenes, S. aureus | 2.5 | [6] |

| CPD20 | E. faecalis | 5 | [6] | |

| CPD22 | S. pyogenes | 2.5 | [6] | |

| CPD22 | S. aureus, E. faecalis | 5 | [6] |

Table 3: Anti-inflammatory Activity of Related Compounds

| Compound Class | Specific Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrazole Derivative | 4e | Carrageenan-induced rat paw edema | Comparable to indomethacin | [7] |

| 4g | Carrageenan-induced rat paw edema | Comparable to indomethacin | [7] | |

| 5e | Carrageenan-induced rat paw edema | Comparable to indomethacin | [7] | |

| Phenylbutanal Derivative | FM4 | COX-2 Inhibition | 0.74 | [8] |

| FM10 | COX-2 Inhibition | 0.69 | [8] | |

| FM12 | COX-2 Inhibition | 0.18 | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of related compounds are provided below. These protocols can be adapted for the investigation of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: In Vitro COX Enzyme Inhibition Assay

This protocol is used to evaluate the inhibitory effect of a compound on cyclooxygenase (COX) enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound (dissolved in DMSO)

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential mechanisms of action and a general workflow for screening the biological activities of this compound.

Caption: A generalized experimental workflow for the biological evaluation of this compound.

Caption: A potential mechanism of anticancer activity via the intrinsic apoptosis pathway.

Conclusion

While direct biological data for this compound is currently scarce, the analysis of structurally related compounds strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The α-aminoketone core, functionalized with a bromophenyl group, presents a compelling starting point for further investigation into its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research to unlock the therapeutic potential of this and related molecules. Further synthesis of derivatives and comprehensive biological evaluation are warranted to establish a clear structure-activity relationship and identify lead compounds for preclinical development.

References

- 1. Structure-based discovery of novel α-aminoketone derivatives as dual p53-MDM2/MDMX inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel bioactive molecules. Among these, 2-Amino-1-(3-bromophenyl)ethanone hydrochloride stands out as a key building block, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of this compound in medicinal chemistry, with a focus on its role in constructing pharmacologically relevant heterocycles such as thiazoles, pyrimidines, imidazoles, and pyrazines.

Chemical Properties and Synthesis

This compound is a substituted acetophenone derivative. The presence of a primary amine at the alpha position to the ketone, combined with a bromine atom on the phenyl ring, provides multiple reaction sites for synthetic transformations.

| Property | Value |

| CAS Number | 61858-39-7 |

| Molecular Formula | C8H9BrClNO |

| Molecular Weight | 250.52 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

The synthesis of this compound typically starts from 3-bromoacetophenone, which is first α-brominated and then subjected to a nucleophilic substitution with an amine source, followed by hydrochloride salt formation.

Core Applications in Heterocyclic Synthesis

The true value of this compound in medicinal chemistry is realized in its utility as a precursor for a variety of heterocyclic systems known to possess a wide range of biological activities.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide. While 2-Amino-1-(3-bromophenyl)ethanone is an α-aminoketone, it can be a precursor to the required α-haloketone. More directly, it can participate in modified syntheses.

Experimental Protocol: General Hantzsch Thiazole Synthesis

A mixture of an α-haloketone (1 equivalent) and a thioamide (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide is heated to reflux for 2-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is then purified by recrystallization or column chromatography.

Figure 1: Generalized Hantzsch Thiazole Synthesis Pathway.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of nitrogen-containing heterocycles found in nucleic acids and numerous pharmaceuticals with applications as anticancer, antiviral, and antibacterial agents. One common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a guanidine or urea derivative. 2-Amino-1-(3-bromophenyl)ethanone can be elaborated into suitable precursors for such cyclization reactions.

Experimental Protocol: General Pyrimidine Synthesis

To a solution of a 1,3-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol, a base such as sodium ethoxide is added. The mixture is refluxed for 4-8 hours. After cooling, the reaction is neutralized with an acid, and the solvent is removed under reduced pressure. The residue is then triturated with water to afford the crude pyrimidine derivative, which is purified by recrystallization.

Figure 2: General Pathway for Pyrimidine Synthesis.

Synthesis of Imidazole and Quinoxaline Derivatives

Imidazoles are another important heterocyclic scaffold present in many bioactive compounds, including antifungal and anticancer drugs. Quinoxalines, a type of benzo-fused pyrazine, are also of significant interest in medicinal chemistry. α-Aminoketones are direct precursors for the synthesis of pyrazines and their benzo-fused analogs, quinoxalines.

Experimental Protocol: General Quinoxaline Synthesis from an α-Aminoketone Precursor

An α-haloketone, which can be derived from 2-Amino-1-(3-bromophenyl)ethanone, is reacted with an o-phenylenediamine in a solvent like ethanol or acetic acid. The reaction mixture is typically heated to reflux for 1-3 hours. Upon cooling, the quinoxaline product often precipitates and can be collected by filtration, followed by recrystallization for purification.

Figure 3: General Synthetic Route to Quinoxalines.

Synthesis of Pyrazine Derivatives

Symmetrically substituted pyrazines can be synthesized through the self-condensation of α-aminoketones. This reaction is often promoted by mild oxidation.

Experimental Protocol: General Pyrazine Synthesis from an α-Aminoketone

The α-aminoketone hydrochloride salt is dissolved in a suitable solvent, and a mild base is added to liberate the free amine. The mixture is then stirred at room temperature, often in the presence of air or a mild oxidizing agent, for 24-48 hours. The reaction is monitored for the formation of the dihydropyrazine intermediate, which subsequently oxidizes to the pyrazine. The product is then extracted and purified by chromatography.

Figure 4: Synthesis of Pyrazines from α-Aminoketones.

Biological Activity of Derived Scaffolds

While specific biological data for compounds derived directly from this compound are not extensively reported in publicly available literature, the broader classes of heterocycles accessible from this intermediate are well-studied.

| Heterocyclic Scaffold | Representative Biological Activities |

| Thiazoles | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer |

| Pyrimidines | Anticancer (e.g., 5-Fluorouracil), Antiviral (e.g., Zidovudine), Antibacterial (e.g., Trimethoprim) |

| Imidazoles | Antifungal (e.g., Ketoconazole), Anti-protozoal (e.g., Metronidazole), Anticancer |

| Quinoxalines/Pyrazines | Anticancer, Antibacterial, Antiviral |

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its versatile structure allows for the efficient synthesis of a wide range of heterocyclic compounds that are known to possess significant pharmacological activities. This guide has provided an overview of its properties and its application in the synthesis of key heterocyclic scaffolds, along with generalized experimental protocols. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents. Further investigation into the biological activities of compounds directly derived from this intermediate is a promising area for future research.

Methodological & Application

Synthesis of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride: An Application Note and Step-by-Step Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction